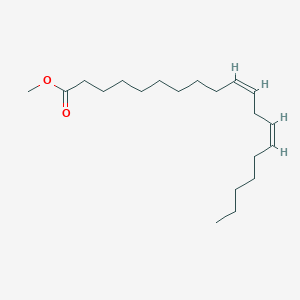![molecular formula C12H18N2O2 B1516700 (3R,10S)-1,8-diazatricyclo[8.4.0.03,8]tetradecane-2,9-dione](/img/structure/B1516700.png)
(3R,10S)-1,8-diazatricyclo[8.4.0.03,8]tetradecane-2,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-Octahydrodipyrido[1,2-a1’,2’-d]pyrazine-6,12(2H,6aH)-dione: is a heterobicyclic compound that has garnered significant interest in medicinal chemistry due to its unique structural features and potential pharmacological properties. This compound is part of the broader class of octahydro-2H-pyrazino[1,2-a]pyrazines, which are known for their diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trans-Octahydrodipyrido[1,2-a:1’,2’-d]pyrazine-6,12(2H,6aH)-dione typically involves multi-step procedures. One notable method is the one-pot synthesis via a nitro-Mannich reaction, which leads to the formation of the octahydro-2H-pyrazino[1,2-a]pyrazine core . This method represents the shortest access to this pharmacologically relevant heterobicyclic system. Another approach involves a 7-step synthesis starting from ethyl 1,4-dibenzylpiperazine-2-carboxylate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the one-pot synthesis method and other multi-step synthetic routes suggests potential for industrial application, provided that the reaction conditions are optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
trans-Octahydrodipyrido[1,2-a:1’,2’-d]pyrazine-6,12(2H,6aH)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as carbonyls or hydroxyls.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different substituents onto the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure high yields and purity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while reduction could produce fully saturated derivatives. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s pharmacological profile.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its role as a β-turn mimetic and its interaction with biological targets.
Mécanisme D'action
The mechanism of action of trans-Octahydrodipyrido[1,2-a:1’,2’-d]pyrazine-6,12(2H,6aH)-dione involves its interaction with specific molecular targets and pathways. For instance, as a 5-HT2C receptor agonist, it modulates serotonin signaling, which can influence mood and behavior. As an inhibitor of IgE, it may prevent allergic responses by blocking the interaction between IgE and its receptor .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other octahydro-2H-pyrazino[1,2-a]pyrazines and their derivatives. These compounds share a similar core structure but differ in their substituents and functional groups.
Uniqueness
What sets trans-Octahydrodipyrido[1,2-a:1’,2’-d]pyrazine-6,12(2H,6aH)-dione apart is its specific substitution pattern and the resulting pharmacological properties. Its ability to act as a β-turn mimetic and its diverse biological activities make it a unique and valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C12H18N2O2 |
|---|---|
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
(3R,10S)-1,8-diazatricyclo[8.4.0.03,8]tetradecane-2,9-dione |
InChI |
InChI=1S/C12H18N2O2/c15-11-9-5-1-3-7-13(9)12(16)10-6-2-4-8-14(10)11/h9-10H,1-8H2/t9-,10+ |
Clé InChI |
DVUOUKHMQDFLFQ-AOOOYVTPSA-N |
SMILES isomérique |
C1CCN2[C@H](C1)C(=O)N3CCCC[C@H]3C2=O |
SMILES canonique |
C1CCN2C(C1)C(=O)N3CCCCC3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![D-Glutamine, N2-[(phenylmethoxy)carbonyl]-, 4-nitrophenyl ester](/img/structure/B1516624.png)





![methyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B1516647.png)







